Product packaging for Methyl 3-(1-piperazinyl)benzeneacetate(Cat. No.:)

Methyl 3-(1-piperazinyl)benzeneacetate

Cat. No.: B11716236
M. Wt: 234.29 g/mol
InChI Key: STLJTHCIDPQDNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(1-piperazinyl)benzeneacetate is a chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Compounds featuring a piperazine moiety, such as this one, are of significant interest in medicinal chemistry and pharmaceutical research . The piperazine ring is a common pharmacophore known to contribute to biological activity by influencing a molecule's solubility and its ability to interact with biological targets through hydrogen bonding . Similarly, the benzeneacetate (phenylacetate) ester group is a functional group with relevance in synthetic organic chemistry. Research into structurally related compounds indicates potential interest in areas such as infectious disease and central nervous system research, though the specific applications for this exact molecule are subject to ongoing investigation. Researchers value this compound as a versatile building block or intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H18N2O2 B11716236 Methyl 3-(1-piperazinyl)benzeneacetate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

methyl 2-(3-piperazin-1-ylphenyl)acetate

InChI

InChI=1S/C13H18N2O2/c1-17-13(16)10-11-3-2-4-12(9-11)15-7-5-14-6-8-15/h2-4,9,14H,5-8,10H2,1H3

InChI Key

STLJTHCIDPQDNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=CC=C1)N2CCNCC2

Origin of Product

United States

Advanced Synthetic Methodologies for Methyl 3 1 Piperazinyl Benzeneacetate

Strategic Retrosynthetic Analysis and Key Disconnection Points

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a logical synthetic route. For Methyl 3-(1-piperazinyl)benzeneacetate, two primary disconnection points are identified:

C-N Bond Disconnection: The bond between the aromatic benzene ring and the nitrogen atom of the piperazine (B1678402) moiety is a key disconnection point. This suggests a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, between a piperazine synthon and a substituted benzene derivative.

Ester Bond Disconnection: The ester linkage can be disconnected to reveal a carboxylic acid and methanol. This indicates that a final esterification step would be a viable strategy to complete the synthesis.

Based on this analysis, the primary building blocks for the synthesis are identified as piperazine and a derivative of 3-aminophenylacetic acid. google.compatsnap.com The synthesis would logically proceed by first forming the aryl-piperazine bond and then carrying out the esterification.

Development and Optimization of Novel Chemical Synthesis Routes

The forward synthesis, guided by the retrosynthetic strategy, involves several key transformations. Each step is optimized to maximize yield and purity while considering reaction conditions and reagent selection.

While the target molecule, this compound, contains an unsubstituted piperazine ring, the synthesis of more complex, C-substituted piperazine cores is a significant area of research in medicinal chemistry. nih.govnsf.gov Advanced methods focus on creating specific stereoisomers, which can be crucial for biological activity.

Methodologies for stereoselective synthesis include:

Asymmetric lithiation: This method can introduce substituents at specific carbon atoms of the piperazine ring with high diastereocontrol. mdpi.com

Catalytic [3+3] Cycloadditions: Iridium-catalyzed methods have been developed for the atom-economical synthesis of C-substituted piperazines from imines, achieving high yields and excellent regio- and diastereoselective control under mild conditions. nih.govacs.org

Palladium-Catalyzed Cyclization: Modular synthesis of highly substituted piperazines can be achieved through palladium-catalyzed cyclization reactions, coupling a propargyl unit with various diamine components, offering high regio- and stereochemical control. organic-chemistry.orgnih.gov

These approaches are critical for generating structural diversity in piperazine-containing compounds, although for the synthesis of the title compound, unsubstituted piperazine is used directly. nsf.gov

The formation of the C-N bond between the benzene ring and the piperazine is a pivotal step. Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are the state-of-the-art for this transformation. acs.orgresearchgate.net This reaction typically involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of the arylpiperazine scaffold, an aryl chloride is often the substrate of choice due to its lower cost and wider availability. acs.org The reaction conditions are optimized to favor the formation of the desired product in high yield.

Table 1: Optimized Conditions for Palladium-Catalyzed Aryl Amination

ParameterConditionRationale
Catalyst Palladium(II) Acetate with a phosphine ligand (e.g., XPhos, SPhos)Provides high catalytic activity and stability. acs.org
Base Sodium tert-butoxide (NaOt-Bu) or Potassium Carbonate (K₂CO₃)A weak base is often crucial to prevent decomposition of starting materials. acs.org
Solvent Toluene or Dimethylacetamide (DMAc)Aprotic solvents that facilitate the reaction at elevated temperatures. acs.org
Temperature 80-120 °CEnsures a sufficient reaction rate.

The use of piperazine itself as the solvent has also been explored as a cost-effective and environmentally friendly approach for the synthesis of arylpiperazines. organic-chemistry.orgacs.org

The final step in the synthesis is the formation of the methyl ester from the corresponding carboxylic acid, 3-(1-piperazinyl)phenylacetic acid. Several standard esterification methods can be employed:

Fischer Esterification: This classic method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, and heating the mixture under reflux. google.com

Using Thionyl Chloride: The carboxylic acid can be converted to the more reactive acid chloride using thionyl chloride. The acid chloride is then reacted with methanol to form the ester.

Carbodiimide-Mediated Esterification: Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to activate the carboxylic acid for reaction with methanol, often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

The choice of method depends on the scale of the reaction and the sensitivity of the substrate to the reaction conditions. For industrial production, methods that avoid stoichiometric amounts of coupling reagents are often preferred. google.com

Green Chemistry Principles in Synthetic Route Design

Incorporating green chemistry principles into the synthesis of this compound is essential for sustainable chemical manufacturing. researchgate.netresearchgate.net Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Catalytic reactions, such as the palladium-catalyzed amination, are inherently more atom-economical than stoichiometric reactions. acs.org

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives. Research has focused on using water, ethanol, or even using one of the reactants, like piperazine, as the solvent to reduce waste. organic-chemistry.orgunibo.it

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones reduces waste. The development of highly efficient palladium catalysts allows for very low catalyst loadings. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis and photoredox catalysis are emerging techniques that can often accelerate reactions under milder conditions. researchgate.netresearchgate.net

Renewable Feedstocks: While not directly applicable to this specific synthesis, the broader principle involves using starting materials derived from renewable resources.

Recent advances in photoredox catalysis, including the use of organic photocatalysts, offer sustainable and greener methods for chemical synthesis, avoiding the potential toxicity and cost associated with transition-metal catalysts. mdpi.com

Purification and Isolation Techniques for High Purity Research Samples

Obtaining high-purity this compound is crucial for its use in research. A multi-step purification strategy is typically employed following the synthesis.

Extraction: The crude reaction mixture is often subjected to a liquid-liquid extraction to separate the product from inorganic salts and other water-soluble impurities. The basic nature of the piperazine moiety means that the pH of the aqueous phase must be carefully controlled during extraction.

Crystallization: Crystallization is a powerful technique for purifying solid compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of high-purity crystals. For piperazine-containing compounds, forming a salt (e.g., dihydrochloride or diacetate) can facilitate crystallization and purification. google.comresearchgate.net

Chromatography: If crystallization does not yield a product of sufficient purity, column chromatography is employed. Silica gel is a common stationary phase, and a mixture of solvents, often containing a small amount of a basic modifier like triethylamine to prevent peak tailing, is used as the mobile phase. For analytical purposes and the isolation of very pure samples, High-Performance Liquid Chromatography (HPLC) is used. researchgate.net

Adsorption Techniques: Methods like carbon treating and ion exchange have been used to remove impurities from piperazine solutions, particularly dissolved metal catalysts and degradation products. osti.gov

The purity of the final product is typically assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and HPLC.

Table 2: Summary of Purification Techniques

TechniquePrincipleApplication
Extraction Differential solubility of the compound in two immiscible liquids.Initial workup to remove bulk impurities.
Crystallization Formation of a crystalline solid from a solution.Purification of the final product or intermediates. google.com
Column Chromatography Separation based on differential adsorption of components to a stationary phase.Removal of closely related impurities.
HPLC High-resolution separation based on partitioning between a stationary and a mobile phase under pressure.Final purification for high-purity samples and analytical assessment. researchgate.net
Ion Exchange Separation based on reversible ion exchange with a solid resin.Removal of ionic impurities and catalyst residues. osti.gov

Elucidation of Structure Activity Relationships Sar for Methyl 3 1 Piperazinyl Benzeneacetate Derivatives

Rational Design of Structural Analogues and Derivatives

The rational design of analogues of Methyl 3-(1-piperazinyl)benzeneacetate involves a methodical approach to altering its constituent parts: the piperazine (B1678402) ring, the benzene ring, the ester functionality, and the linking alkyl chain. By systematically varying these components, researchers can probe the molecular interactions that govern the compound's biological effects and optimize its activity.

Systematic Substituent Variations on the Piperazine Ring

The piperazine ring is a common scaffold in medicinal chemistry, and its nitrogen atoms provide convenient points for chemical modification. The secondary amine in the piperazine moiety of this compound is a prime target for substitution to explore the impact on biological activity. A variety of substituents, including alkyl, acyl, and sulfonyl groups, can be introduced to modulate properties such as lipophilicity, steric bulk, and hydrogen bonding capacity.

Research on various phenylpiperazine derivatives has shown that the nature of the substituent on the piperazine nitrogen can significantly impact biological activity. For instance, in a series of acaricidal phenylpiperazine derivatives, the introduction of an acetyl group on the piperazine nitrogen resulted in potent activity. Conversely, elongation of an alkyl chain substituent, such as a butyl group, led to a decrease in activity, while a bulkier benzyl group maintained good activity. These findings suggest that both the size and electronic nature of the substituent are critical for optimal interaction with the biological target.

To illustrate the potential impact of such substitutions on a hypothetical biological activity for this compound derivatives, a data table is presented below.

Compound R (Substituent on Piperazine N) Hypothetical Biological Activity (IC50, µM)
1 -H10.5
2 -CH₃8.2
3 -C₂H₅9.1
4 -COCH₃5.3
5 -SO₂CH₃7.5
6 -Benzyl6.8

This data is illustrative and based on general principles of piperazine SAR.

Modifications of the Benzene Ring: Electronic and Steric Effects

For example, the introduction of electron-withdrawing groups, such as halogens or nitro groups, can impact the pKa of the piperazine nitrogens and potentially engage in specific interactions with the target protein. Conversely, electron-donating groups, like methoxy or methyl groups, can also modulate activity. The position of the substituent on the benzene ring (ortho, meta, or para) is also a critical determinant of the resulting biological effect. Studies on other phenylpiperazine series have demonstrated that the position of a substituent can dramatically alter activity; for instance, a para-chlorophenylsulfonyl group was found to be more active than the corresponding meta-substituted derivative, while the ortho-substituted version was nearly inactive.

The following table provides a hypothetical illustration of how benzene ring modifications might affect the biological activity of this compound derivatives.

Compound Substituent on Benzene Ring Hypothetical Biological Activity (IC50, µM)
1 -H10.5
7 4-Cl7.8
8 3-Cl9.2
9 2-Cl15.1
10 4-OCH₃8.9
11 4-NO₂6.5

This data is illustrative and based on general principles of phenylpiperazine SAR.

Impact of the Ester Functionality on Biological Activity

The methyl ester of this compound is a key functional group that can influence several properties of the molecule, including its solubility, metabolic stability, and ability to act as a hydrogen bond acceptor. Modification of this ester group is a logical step in the SAR exploration.

Hydrolysis of the ester to the corresponding carboxylic acid would introduce a charged group, which could dramatically alter the compound's solubility and potential interactions with the biological target. Alternatively, converting the ester to various amides (primary, secondary, or tertiary) would introduce different hydrogen bonding capabilities and steric profiles. The choice of the amine used to form the amide can be varied to systematically probe the requirements of the target's binding pocket.

A hypothetical SAR study of ester modifications is presented in the table below.

Compound Modification of Ester Functionality Hypothetical Biological Activity (IC50, µM)
1 -COOCH₃ (Methyl Ester)10.5
12 -COOH (Carboxylic Acid)25.3
13 -CONH₂ (Primary Amide)8.1
14 -CONHCH₃ (Secondary Amide)7.4
15 -CON(CH₃)₂ (Tertiary Amide)12.8

This data is illustrative and based on general principles of drug design.

Investigation of Alkyl Chain Length and Linker Modifications

The acetate linker in this compound connects the piperazine and benzene rings. The length and flexibility of this linker can be critical for orienting the two ring systems correctly for optimal binding to a biological target. Shortening or lengthening the alkyl chain can provide valuable information about the spatial requirements of the binding site.

For example, extending the chain from an acetate to a propionate or butyrate could allow the molecule to access deeper binding pockets or avoid steric clashes. Conversely, a shorter linker might be necessary for a more compact binding site. The introduction of conformational constraints, such as double bonds or cyclic structures within the linker, could also be explored to lock the molecule into a more active conformation.

The following table illustrates the potential effects of modifying the linker length.

Compound Linker Modification Hypothetical Biological Activity (IC50, µM)
1 -CH₂COO- (Acetate)10.5
16 -COO- (Direct Linkage)30.1
17 -(CH₂)₂COO- (Propionate)7.9
18 -(CH₂)₃COO- (Butyrate)15.6

This data is illustrative and based on general principles of medicinal chemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying the physicochemical properties of molecules, QSAR models can predict the activity of novel compounds and provide insights into the structural features that are important for activity.

Selection and Calculation of Molecular Descriptors

The foundation of a robust QSAR model lies in the selection and calculation of appropriate molecular descriptors. These descriptors are numerical values that represent different aspects of a molecule's structure and properties. For a series of this compound derivatives, a diverse set of descriptors would be calculated to capture the electronic, steric, hydrophobic, and topological features of the molecules.

Commonly used descriptors in QSAR studies of piperazine-containing compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are related to the molecule's ability to donate or accept electrons.

Partial charges on atoms: These can indicate sites for electrostatic interactions.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include:

Molar refractivity (MR): This is related to the volume of the molecule and its polarizability.

Molecular weight (MW): A simple descriptor of molecular size.

Principal moments of inertia: These describe the three-dimensional shape of the molecule.

Hydrophobic Descriptors: These quantify the lipophilicity of the molecule, which is crucial for its ability to cross cell membranes.

LogP (partition coefficient): The logarithm of the ratio of the concentration of a compound in a mixture of two immiscible phases (typically octanol and water) at equilibrium.

Topological Descriptors: These are numerical representations of the molecular structure, including the connectivity of atoms.

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which is a good predictor of drug absorption.

Wiener index and Kier & Hall connectivity indices: These describe the branching and complexity of the molecular skeleton.

Constitutional Descriptors: These provide basic information about the molecular composition.

Number of atoms, bonds, rings, etc.

Number of specific atom types (e.g., nO for the number of oxygen atoms, nN for the number of nitrogen atoms).

The selection of the most relevant descriptors is a critical step in QSAR modeling and is often achieved through statistical methods that identify the descriptors that correlate most strongly with the observed biological activity.

Development of Predictive QSAR Models for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. For derivatives of this compound, QSAR models can be instrumental in predicting their therapeutic efficacy and guiding the synthesis of new, more potent analogues. These models are built by correlating variations in physicochemical properties (descriptors) of the molecules with their observed biological responses.

The development of a robust QSAR model for this class of compounds involves calculating a wide array of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For instance, studies on other piperazine-containing compounds have successfully used descriptors calculated through software like DRAGON to establish these relationships researchgate.net.

A hypothetical QSAR model for this compound derivatives might take the form of a multiple linear regression (MLR) equation:

pIC₅₀ = β₀ + β₁(Descriptor A) + β₂(Descriptor B) + β₃(Descriptor C)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, β coefficients are the regression coefficients, and Descriptors A, B, and C represent specific molecular properties. Research on various piperazine derivatives has shown that descriptors related to connectivity, electronegativity, polarizability, and van der Waals properties are often crucial in determining biological activity mdpi.com. For example, a QSAR study on piperazine derivatives as renin inhibitors highlighted the importance of constitutional descriptors such as the number of double bonds and oxygen atoms in influencing binding affinity.

The predictive power of a developed QSAR model is rigorously assessed through internal and external validation techniques researchgate.net. A well-validated model can then be used to screen virtual libraries of this compound derivatives, prioritizing the synthesis of compounds with the highest predicted activity and thereby accelerating the drug discovery process.

Table 1: Example of Molecular Descriptors Used in QSAR Models for Piperazine Derivatives

Descriptor TypeSpecific DescriptorPotential Influence on Activity
TopologicalWiener Index (W)Relates to molecular branching and compactness, affecting receptor fit.
ElectronicDipole Moment (µ)Influences polar interactions with the target protein.
ConstitutionalNumber of Oxygen Atoms (nO)Can affect hydrogen bonding potential and metabolic stability.
PhysicochemicalLogPDescribes lipophilicity, which impacts cell membrane permeability.

Fragment-Based Drug Discovery (FBDD) Concepts Applied to the this compound Scaffold

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) for weak binding to a biological target researchgate.netcresset-group.com. The this compound scaffold, featuring the versatile piperazine ring, is an excellent candidate for FBDD approaches. The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous approved drugs nih.govconsensus.appresearchgate.net.

In FBDD, initial fragment hits, which typically bind with low affinity (in the millimolar to micromolar range), are identified using sensitive biophysical techniques. These hits are then optimized into more potent, lead-like molecules through various strategies, including fragment growing, linking, and merging nih.gov. The piperazine core within the specified scaffold provides multiple, synthetically accessible vectors for such chemical elaboration astx.com.

Fragment Growing and Linking Strategies

Fragment growing involves extending a confirmed fragment hit to engage with adjacent pockets on the protein target, thereby increasing affinity and potency cresset-group.com. For a derivative of this compound identified as a fragment hit, the unsubstituted nitrogen of the piperazine ring or positions on the benzene rings serve as ideal points for chemical modification. For example, a research campaign targeting Trypanothione Reductase used a piperazine-containing compound as a "growth point" to explore an adjacent subpocket of the enzyme's active site, leading to more potent inhibitors acs.orgnih.gov. This strategy allows for a systematic exploration of the target's binding site to form new, favorable interactions.

Fragment linking , a more challenging yet potentially more rewarding strategy, connects two or more fragments that bind to distinct, neighboring sites on the target protein nih.govresearchgate.net. If two separate fragments were identified—one occupying the site of the benzeneacetate portion and another binding near the piperazine moiety—a linker could be designed to connect them. This approach can lead to a rapid and substantial increase in binding affinity bohrium.com. A successful example involved linking a furan-containing fragment to a larger piperazine-based compound to reach a second, previously unoccupied site on the target, which improved the compound's potency acs.orgnih.gov.

Table 2: Conceptual Progression of FBDD Growing and Linking Strategies

StrategyStarting MoietyModificationResulting CompoundHypothetical Affinity (IC₅₀)
Fragment HitPiperazine FragmentN/AFragment A>1000 µM
Fragment GrowingFragment AAddition of a phenylpropyl groupGrown Compound B55 µM
Fragment LinkingCompound B + Fragment CConnection via a methylene linkerLinked Compound D1.3 µM

Fragment Merging Techniques for Enhanced Potency

Fragment merging is employed when two or more fragments are found to bind in an overlapping fashion within the target's active site nih.gov. The strategy involves designing a single, novel molecule that incorporates the key structural features of both original fragments. This new compound aims to retain the favorable interactions of both parent fragments, often resulting in a significant, synergistic increase in potency nih.gov.

In the context of the this compound scaffold, one could envision a scenario where two fragments are identified crystallographically. One fragment, containing a propylphenyl group, might overlap with another fragment containing a fluorophenyl group, with both sharing interactions via a common piperazine moiety. A fragment merging strategy would combine these features onto a single piperazine core acs.orgnih.gov. This approach was successfully used to develop inhibitors for Trypanothione Reductase, where two fragments sharing a piperazine core were combined to create a more potent merged compound acs.orgnih.gov. This technique is highly dependent on structural data to guide the design of a molecule that maintains the optimal binding orientation of the merged features.

Preclinical in Vitro Pharmacological Profiling of Methyl 3 1 Piperazinyl Benzeneacetate and Its Analogues

Enzyme Inhibition Studies

The capacity of methyl 3-(1-piperazinyl)benzeneacetate analogues to inhibit key enzymes involved in physiological and pathological processes has been a significant area of investigation. This section outlines the findings from studies on cholinesterases, monoamine oxidases, histone deacetylases, tyrosinase, and cytochrome P450 isoforms.

Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Kinetics

Analogues featuring a piperazine (B1678402) moiety have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical to cholinergic neurotransmission.

Certain novel benzothiazole (B30560)–piperazine hybrids have demonstrated modest to strong inhibitory activity against AChE. nih.gov For instance, compound 12 from a synthesized series emerged as a potent, selective, and uncompetitive inhibitor of AChE with an IC50 value of 2.31 μM. nih.gov The selectivity for AChE over BuChE is considered an important characteristic, as non-selective inhibition can lead to peripheral cholinergic side effects. nih.gov In other studies, N-methyl-piperazine chalcones were found to have significant AChE inhibitory potency; compounds 2b and 2f showed IC50 values of 2.26 μM and 3.03 μM against AChE, respectively. nih.gov Kinetic analyses using Lineweaver-Burk plots have shown that some piperidine-based inhibitors, which share structural similarities, exhibit a mixed-type inhibition of AChE. nih.gov For example, benzothiazolone derivatives have been found to inhibit BuChE more effectively than AChE, with compound M13 identified as a reversible, noncompetitive BuChE inhibitor with a Ki value of 1.14 ± 0.21 μM. mdpi.com

Compound/Analogue ClassTarget EnzymeInhibition Constant (IC50 / Ki)Type of InhibitionSource
Benzothiazole–piperazine hybrid (Compound 12)AChEIC50 = 2.31 μMUncompetitive nih.gov
N-methyl-piperazine chalcone (B49325) (2b)AChEIC50 = 2.26 μMNot Specified nih.gov
N-methyl-piperazine chalcone (2f)AChEIC50 = 3.03 μMNot Specified nih.gov
Benzothiazolone derivative (M13)BuChEKi = 1.14 ± 0.21 μMReversible, Noncompetitive mdpi.com

Monoamine Oxidase (MAO-A and MAO-B) Selectivity and Potency

Monoamine oxidases A and B are key enzymes in the metabolism of neurotransmitters, making them important targets in neuropharmacology. nih.gov Piperazine-containing compounds have been extensively studied as MAO inhibitors.

A series of N-methyl-piperazine chalcones demonstrated highly selective inhibition against MAO-B. nih.gov Compound 2k (a 3-trifluoromethyl-4-fluorinated derivative) was the most potent and selective, with an IC50 of 0.71 μM for MAO-B and a selectivity index (SI) of 56.34 over MAO-A. nih.gov Kinetic studies revealed that compounds 2k and 2n were reversible and competitive MAO-B inhibitors, with Ki values of 0.21 μM and 0.28 μM, respectively. nih.gov Similarly, pyridazinobenzylpiperidine derivatives showed a preference for MAO-B inhibition. mdpi.com Compound S5 was a potent MAO-B inhibitor (IC50 = 0.203 μM) with a high selectivity index of 19.04. mdpi.com In contrast, another class of 1-(2-pyrimidin-2-yl)piperazine derivatives exhibited selective MAO-A inhibitory activity. researchgate.net Compounds 2j and 2m from this series showed selective MAO-A inhibition with IC50 values of 23.10 μM and 24.14 μM, respectively. researchgate.net

Compound/Analogue ClassTarget EnzymeInhibition Constant (IC50 / Ki)Selectivity Index (SI)Source
N-methyl-piperazine chalcone (2k)MAO-BIC50 = 0.71 μM; Ki = 0.21 μM56.34 nih.gov
N-methyl-piperazine chalcone (2n)MAO-BIC50 = 1.11 μM; Ki = 0.28 μM16.04 nih.gov
Pyridazinobenzylpiperidine (S5)MAO-BIC50 = 0.203 μM19.04 mdpi.com
1-(2-pyrimidin-2-yl)piperazine (2j)MAO-AIC50 = 23.10 μMSelective for MAO-A researchgate.net
1-(2-pyrimidin-2-yl)piperazine (2m)MAO-AIC50 = 24.14 μMSelective for MAO-A researchgate.net

Histone Deacetylase (HDAC) Isoform Specificity, particularly HDAC6

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in epigenetic regulation, and isoform-selective inhibitors are sought for various therapeutic areas. nih.govplos.org HDAC6, in particular, is an attractive target for central nervous system diseases. nih.gov

The introduction of a benzylpiperazine moiety has been used as a strategy to develop CNS-penetrant and selective HDAC6 inhibitors. nih.gov One such compound, compound 1 , demonstrated potent antidepressant-like effects in animal models through the selective inhibition of HDAC6 in the brain. nih.gov Another study on 1-benzhydryl-piperazine-based analogues identified compounds with nanomolar inhibitory activities toward the HDAC6 isoform. nih.gov Specifically, the phenyl-hydroxamic acid derivative 9b showed the most potent HDAC6 inhibition (IC50 = 0.031 μM) and displayed high selectivity over HDAC1, HDAC3, and HDAC8 isoforms. nih.gov Similarly, a series of 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids were found to selectively inhibit HDAC6 with IC50 values ranging from 0.1 to 1.0 μM, compared to higher values for HDAC1 (0.9–6 μM). plos.org

Compound/Analogue ClassTarget EnzymeInhibition Constant (IC50)Selectivity NotesSource
1-benzhydryl-piperazine derivative (9b)HDAC60.031 μMHigh selectivity over HDAC1, HDAC3, HDAC8 nih.gov
2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acids (9a-d)HDAC60.1–1.0 μMSelective over HDAC1 (IC50 = 0.9–6 μM) plos.org

Tyrosinase Enzyme Inhibition Mechanisms

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibitors are of interest in cosmetics and medicine. nih.govresearchgate.net The inhibitory mechanisms are varied and can include competitive, uncompetitive, mixed-type, and noncompetitive interactions. nih.govdongguk.edu

A library of compounds bearing a 4-(4-fluorobenzyl)piperazin-1-yl fragment was designed and tested for tyrosinase inhibitory activity. unica.it Several compounds showed excellent inhibitory effects, with compound 25 being approximately 20-fold more potent (IC50 = 0.96 μM) than the reference compound kojic acid (IC50 = 17.76 μM). unica.it Kinetic experiments, along with molecular docking and crystallography, helped to decipher the mode of interaction of this potent inhibitor with the enzyme. unica.it Another study on tosyl piperazine-engrafted dithiocarbamate (B8719985) derivatives also identified potent tyrosinase inhibitors. mdpi.com The 4-methoxy-containing derivative 4d displayed an excellent IC50 value of 6.88 ± 0.11 µM, which was superior to both kojic acid and ascorbic acid. mdpi.com The mechanism of inhibition by such compounds often involves binding to the active site of the enzyme, which contains copper ions. dongguk.edu

Compound/Analogue ClassInhibition Constant (IC50)Reference Compound (IC50)Source
4-(4-fluorobenzyl)piperazin-1-yl derivative (Compound 25)0.96 μMKojic Acid (17.76 μM) unica.it
Tosyl piperazine-dithiocarbamate (4d)6.88 ± 0.11 µMKojic Acid (30.34 ± 0.75 µM) mdpi.com

Cytochrome P450 (CYP) Isoform Inhibition Potential (Preclinical Relevance)

Inhibition of cytochrome P450 (CYP) enzymes is a primary cause of drug-drug interactions. biomolther.orgnih.gov Therefore, evaluating the inhibitory potential of new chemical entities against major CYP isoforms is a critical step in preclinical development. researchgate.net

Studies have shown that some piperazine-containing compounds can act as mechanism-based inactivators (MBIs) of human CYP3A4, the enzyme responsible for metabolizing over half of all pharmaceutical drugs. nih.govresearchgate.net The inhibition by compounds SCH 66712 and EMTPP was found to be concentration, time, and NADPH-dependent, which is characteristic of mechanism-based inactivation. nih.govresearchgate.net These compounds were also identified as potent inactivators of CYP2D6, making them the first MBIs shown to potently inactivate both major isoforms. nih.govresearchgate.net Further research demonstrated that the neuroleptic levomepromazine, which has a piperazine-like structure, potently inhibited CYP2D6 in a competitive manner (Ki = 6 μM) and moderately inhibited CYP1A2 (Ki = 47 μM) and CYP3A4 (Ki = 34 μM) via a mixed mechanism. nih.gov

Compound/Analogue ClassTarget EnzymeInhibition Constant (Ki)Type of InhibitionSource
SCH 66712CYP3A4, CYP2D6Not SpecifiedMechanism-based nih.govresearchgate.net
EMTPPCYP3A4, CYP2D6Not SpecifiedMechanism-based nih.govresearchgate.net
LevomepromazineCYP2D66 μMCompetitive nih.gov
CYP1A247 μMMixed nih.gov
CYP3A434 μMMixed nih.gov

Receptor Binding Affinity and Functional Activity Assays

Beyond enzyme inhibition, piperazine-based compounds are frequently designed to interact with specific G-protein coupled receptors (GPCRs) and ion channels. Binding assays determine the affinity of a compound for a receptor, while functional assays characterize its activity as an agonist, antagonist, or inverse agonist.

Derivatives of the 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol series have been evaluated for their binding affinity at dopamine (B1211576) D2 and D3 receptors. nih.gov The enantiomer (-)-10e displayed high affinity and selectivity for the D3 receptor (Ki = 0.57 nM) over the D2 receptor (Ki = 47.5 nM). nih.gov In a functional GTPγS binding study, a related lead molecule, (-)-15 , was shown to be a potent agonist at both D2 and D3 receptors, with preferential activity at the D3 receptor. nih.gov Another piperazine derivative, GSK962040 , was identified as a novel small molecule motilin receptor agonist, showing excellent activity at the recombinant human motilin receptor. nih.gov Furthermore, piperazinyl bicyclic derivatives have been developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels, with binding affinities determined using [3H]-gabapentin as the radioligand. nih.gov

Compound/Analogue ClassReceptor TargetBinding Affinity (Ki)Functional ActivitySource
Piperazine Naphthalene Analogue ((-)-10e)Dopamine D30.57 nMNot Specified nih.gov
Dopamine D247.5 nMNot Specified nih.gov
Piperazine Naphthalene Analogue ((-)-15)Dopamine D2/D3Not SpecifiedPotent Agonist (D3 preference) nih.gov
GSK962040Motilin ReceptorNot SpecifiedAgonist nih.gov
Piperazinyl Bicyclic Derivativesα2δ-1 subunit of VGCCsVariesLigand nih.gov

Serotonin (B10506) Receptor (e.g., 5-HT1A) Binding and Functional Efficacy

Arylpiperazine derivatives are recognized for their interaction with serotonin receptors. nih.gov The structural motif of a 4-alkyl-1-arylpiperazine is considered a key element for high-affinity binding to the 5-HT1A receptor. mdpi.com Studies on various arylpiperazine compounds have demonstrated significant binding affinities for several serotonin receptor subtypes, including 5-HT1A, 5-HT1B/1D, 5-HT2B, 5-HT6, and 5-HT7. researchgate.net For instance, the compound EMD 68843, which incorporates a piperazinyl moiety, exhibits a high affinity for the 5-HT1A receptor with an IC50 of 0.5 nM. psu.edu

The introduction of a methyl group to the alkyl bridge connecting the heteroaryl and N-arylpiperazine components can influence binding affinity. Placing a methyl group in the β-position has been shown to decrease affinity for the 5-HT1A receptor in most cases. lookchem.com Conversely, compounds with a methyl group in the α-position generally maintain a similar affinity for the 5-HT1A receptor as their achiral parent compounds. lookchem.com

In functional assays, arylpiperazine derivatives often act as partial agonists at 5-HT1A receptors, which contributes to their characterization as serotonin normalizers. nih.gov This partial agonism can lead to a modulation of serotonin release. For example, in vitro assays have shown that activation of presynaptic 5-HT1A receptors by certain piperazine-containing compounds can decrease serotonin release. psu.edu

Table 1: 5-HT1A Receptor Binding Affinities of Selected Piperazine Analogues

CompoundBinding Affinity (Ki, nM)
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine fumarate1.2 mdpi.com
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.13,7]decan-1-amine fumarate21.3 mdpi.com
EMD 688430.5 (IC50) psu.edu

Cannabinoid Receptor (CB1) Ligand Binding Characteristics

The benzhydryl piperazine scaffold has been identified as a novel class of cannabinoid CB1 receptor inverse agonists. nih.gov One such analogue, (4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)(cyclohexyl)methanone hydrochloride (LDK1229), demonstrates selective binding to the CB1 receptor with a Ki value of 220 nM. nih.gov This compound shows greater selectivity for the CB1 receptor over the CB2 receptor. nih.gov

Structure-activity relationship (SAR) studies on 1-benzhydrylpiperazine (B193184) derivatives have led to the development of potent urea-based compounds with high affinity for the CB1 receptor. drugbank.com The functionalization of the piperazine ring in purine (B94841) analogues with various groups, including amides and sulfonamides, has also yielded potent CB1 antagonists. nih.gov For instance, the isobutyl sulfonamide analogue 15 is a highly potent and selective compound with a Ki of 2 nM and over 1400-fold selectivity for CB1 over CB2. nih.gov

Table 2: Cannabinoid Receptor (CB1) Binding Affinities of Piperazine Analogues

CompoundReceptorBinding Affinity (Ki, nM)
LDK1229CB1220 nih.gov
Isobutyl sulfonamide analogue 15CB12 nih.gov
Aryl urea (B33335) analogue 65CB14 nih.gov

Other Relevant G-Protein Coupled Receptor (GPCR) Interactions

Beyond serotonin and cannabinoid receptors, piperazine derivatives have been shown to interact with other G-protein coupled receptors (GPCRs). For example, the compound CI-926, a 3-[4-[4-(3-methylphenyl)-1-piperazinyl]butyl]-2,4-imidazolinedione, demonstrates affinity for alpha-1 adrenoceptors and also interacts with alpha-2 adrenoceptors and dopaminergic receptors. nih.gov

The introduction of a methyl group into the alkyl chain of 1-(2-heteroarylalkyl)-4-phenylpiperazines can significantly affect their affinity for dopamine D2 receptors. lookchem.com Specifically, a methyl group in the β-position tends to increase D2 receptor affinity, with some compounds exhibiting Kd values in the low nanomolar range. lookchem.com In contrast, a methyl group in the α-position generally leads to a decreased affinity for the D2 receptor. lookchem.com

Furthermore, N-(3-fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040) has been identified as a novel, potent small molecule agonist for the motilin receptor, another member of the GPCR family. nih.gov

Table 3: GPCR Binding Affinities of Piperazine Analogues

CompoundReceptorBinding Affinity (Kd, nM)
(±)6-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,4-dihydroquinoxaline-2,3-dione (10b)D26.0 lookchem.com
(±)5-[1-methyl-2-(4-phenylpiperazin-1-yl)-ethyl]-1,3-dihydrobenzoimidazol-2-thione (13b)D25.3 lookchem.com

Antimicrobial Activity Investigations

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Piperazine derivatives have demonstrated a broad spectrum of antibacterial activity. mdpi.com A series of novel Mannich bases synthesized from 4-(3-chlorophenyl)-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione and various piperazine derivatives exhibited significant activity against Gram-positive bacteria, particularly staphylococci (Staphylococcus epidermidis, Staphylococcus aureus), Micrococcus luteus, and Bacillus species (Bacillus cereus, Bacillus subtilis). nih.gov Some of these compounds also showed activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov

For instance, a compound featuring a 4-nitrophenyl moiety attached to the piperazine ring demonstrated promising activity against both Gram-positive (staphylococci and B. cereus) and Gram-negative (E. coli and K. pneumoniae) bacteria, with MIC values ranging from 125 to 500 µg/mL. nih.gov Another study on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) found significant activity against Gram-negative strains, especially E. coli. mdpi.com

Table 4: Antibacterial Activity (MIC, µg/mL) of a Piperazine Derivative with a 4-Nitrophenyl Moiety

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus125-500 nih.gov
Bacillus cereus125-500 nih.gov
Escherichia coli125-500 nih.gov
Klebsiella pneumoniae125-500 nih.gov

Antifungal Efficacy against Phytopathogenic and Human Fungi

Piperazine-containing compounds have been investigated for their antifungal properties against both phytopathogenic and human fungi. nih.gov Certain piperazinyl-4H-1,4-benzothiazine derivatives have shown activity against Aspergillus niger and Aspergillus flexus. derpharmachemica.comresearchgate.net The antifungal activity of these compounds is often attributed to the inhibition of 1,3-beta-D-glucan synthase, a key enzyme in the synthesis of the fungal cell wall. nih.gov

In the context of human pathogenic fungi, newly synthesized piperazine derivatives have demonstrated high fungistatic activity against Candida species, including Candida glabrata, Candida krusei, and Candida parapsilosis. nih.gov For C. parapsilosis, MIC values as low as 0.49 µg/mL have been reported for certain derivatives. nih.gov Benzoimidazolyl-piperazinyl-phenylmethanone derivatives have also been synthesized and evaluated for their in vitro antifungal activity against Candida albicans. orientjchem.org

Table 5: Antifungal Activity (MIC, µg/mL) of Piperazine Derivatives against Candida Species

Fungal StrainMIC Range (µg/mL)
Candida parapsilosis0.49 - 62.5 nih.gov
Candida glabrata>0.49 nih.gov
Candida krusei>0.49 nih.gov

Antiviral Activity against Relevant Viral Targets

The piperazine moiety is a component of various compounds with demonstrated antiviral activity. mdpi.com A series of antipicornaviral agents containing piperazinyl groups were synthesized with the goal of achieving broad-spectrum activity against human rhinoviruses (HRV). nih.gov One such compound, SDZ 880-061, inhibited 85% of 89 HRV serotypes tested at a concentration of ≤ 3 µg/mL. nih.gov The mechanism of action for these capsid-binding agents involves interference with viral attachment to host cells. nih.gov

While direct studies on the antiviral activity of this compound are not specified in the provided context, the broader class of piperazine derivatives has shown promise. For example, some piperazine-based diarylmethylamines are being explored as potential antiviral agents. researchgate.net

In Vitro Anti-inflammatory and Immunomodulatory Effects

The piperazine scaffold is a key feature in many compounds exhibiting significant anti-inflammatory and immunomodulatory effects. Studies on various piperazine derivatives reveal their potential to modulate immune responses primarily by inhibiting the production of pro-inflammatory mediators.

Research into methyl salicylate (B1505791) derivatives incorporating a piperazine moiety has demonstrated notable anti-inflammatory activity. nih.gov Specifically, certain analogues were found to significantly inhibit the release of key pro-inflammatory cytokines, tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in a dose-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. nih.govresearchgate.net For instance, compound M16, a methyl salicylate derivative bearing a piperazine moiety, showed significant, dose-dependent inhibition of both TNF-α and IL-6. Another compound, M15, also markedly inhibited the release of these cytokines at a concentration of 25 µM. nih.gov These findings suggest that the anti-inflammatory action of these compounds is mediated, at least in part, by suppressing the production of these critical inflammatory factors. nih.gov Furthermore, compound M16 was observed to reduce the LPS-induced up-regulation of cyclooxygenase (COX)-2, another important enzyme in the inflammatory pathway. researchgate.net

Other piperazine derivatives have also been shown to reduce levels of pro-inflammatory cytokines. One study on a new piperazine compound, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), found that it reduced the levels of TNF-α and IL-1β in a carrageenan-induced pleurisy model. nih.gov The ability of piperazine derivatives to act as antagonists for histamine (B1213489) and serotonin receptors may also contribute to their role in controlling inflammation. nih.gov

The immunomodulatory effects are not limited to anti-inflammatory actions. For example, sulfasalazine, which contains a different heterocyclic structure but is relevant in immunomodulation, has been shown to inhibit mitogen-induced proliferative responses of peripheral blood lymphocytes at high concentrations. nih.gov Conversely, a study on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a precursor for compounds with immunotropic activity, showed it could stimulate the proliferation of lymphocytes and macrophages and increase the production of IL-1β, highlighting the diverse immunomodulatory potential of related heterocyclic compounds. nih.gov

Table 1: In Vitro Anti-inflammatory Effects of Selected Piperazine Analogues

CompoundCell Line/ModelTargetEffectReference
M15 RAW264.7 MacrophagesTNF-α, IL-6Significant inhibition at 25 µM nih.gov
M16 RAW264.7 MacrophagesTNF-α, IL-6, COX-2Dose-dependent inhibition of cytokines; attenuated COX-2 up-regulation nih.govresearchgate.net
LQFM182 Pleurisy ModelTNF-α, IL-1βReduced cytokine levels nih.gov

Antiproliferative Activity in Cancer Cell Lines and Apoptosis Induction Studies

The piperazine ring is a prevalent structural motif in a multitude of compounds designed as potential anticancer agents. These derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, often inducing cell death through apoptosis.

Numerous studies have highlighted the cytotoxicity of novel piperazine derivatives. For example, a novel piperazine derivative was found to potently inhibit the proliferation of cancer cells with GI50 values ranging from 0.06 to 0.16 µM and to induce caspase-dependent apoptosis. e-century.us This was achieved through the inhibition of multiple cancer signaling pathways, including PI3K/AKT, Src family kinases, and BCR-ABL. e-century.us Another piperazine derivative, 1-[2-(Allylthio) benzoyl]-4-(4-methoxyphenyl) piperazine (CB01), was highly cytotoxic to glioblastoma (U87) and cervical cancer (HeLa) cells, with IC50 values below 50 nM, inducing apoptosis via the intrinsic mitochondrial signaling pathway. researchgate.net This was evidenced by the upregulation of cleaved caspase-3, cytochrome c, and Bax. researchgate.net

Derivatives of β-elemene containing a piperazine group have also shown potent antiproliferative and apoptotic effects in human leukemia cell lines (HL-60, NB4, K562). nih.gov Compounds DX1, DX2, and DX5 were particularly active, inducing apoptosis through the generation of reactive oxygen species (ROS) and a decrease in cellular FLICE-inhibitory protein (c-FLIP) levels, which leads to the activation of both death receptor and mitochondrial apoptotic pathways. nih.gov

Furthermore, piperazine has been incorporated into various other molecular scaffolds to enhance anticancer activity. Novel vindoline-piperazine conjugates displayed significant antiproliferative effects against the NCI60 panel of human tumor cell lines, with some derivatives showing low micromolar growth inhibition (GI50). nih.gov Phenylpiperazine derivatives of 1,2-benzothiazine have also been shown to exhibit cytotoxic activity comparable to doxorubicin (B1662922) against breast adenocarcinoma (MCF7) cells and to induce apoptosis, potentially by interacting with topoisomerase IIα. nih.gov Similarly, quinolinequinones linked to piperazine displayed excellent anticancer activity against leukemia cell lines and potent activity against renal and breast cancer cell lines. nih.gov

The mechanism of action often involves the induction of apoptosis, a form of programmed cell death. This is frequently characterized by DNA fragmentation and the activation of caspases, which are key enzymes in the apoptotic cascade. researchgate.netukrbiochemjournal.org For instance, treatment of cancer cells with various piperazine analogues has been shown to lead to the cleavage of PARP1 and caspase-3, an increase in pro-apoptotic proteins like Bim, and a decrease in anti-apoptotic proteins like Bcl-2. e-century.usukrbiochemjournal.org

Table 2: Antiproliferative and Apoptosis-Inducing Activity of Selected Piperazine Analogues

Compound/Derivative ClassCancer Cell Line(s)Key FindingsMechanism of ActionReference
Novel Piperazine Derivative K562, HeLa, AGSGI50 = 0.06-0.16 µMInduces caspase-dependent apoptosis; inhibits PI3K/AKT, Src, BCR-ABL pathways e-century.us
CB01 U87, HeLaIC50 < 50 nMInduces apoptosis via intrinsic mitochondrial pathway (upregulation of cleaved caspase-3, cytochrome c, Bax) researchgate.net
β-Elemene Piperazine Derivatives (DX1, DX2, DX5) HL-60, NB4, K562IG50 < 10 µMInduces apoptosis via ROS generation and c-FLIP downregulation nih.gov
Vindoline-Piperazine Conjugates NCI60 PanelSignificant antiproliferative effects (low µM GI50)Not specified nih.gov
Phenylpiperazine-Benzothiazine Derivatives MCF7Cytotoxicity comparable to doxorubicinInduces apoptosis; potential Topoisomerase IIα inhibition nih.gov
Piperazine-linked Quinolinequinones Leukemia, Renal (ACHN), Breast (MCF7, T-47D)Potent anticancer activity (e.g., QQ1 IC50 = 1.55 µM in ACHN)Induces cell cycle arrest and oxidative stress nih.gov

Investigation of Molecular Mechanisms of Action and Target Identification

Identification and Validation of Specific Biochemical Targets

Detailed studies identifying and validating the specific biochemical targets of Methyl 3-(1-piperazinyl)benzeneacetate are not readily found in the public domain.

Proteomic and Metabolomic Approaches for Target Deconvolution

A comprehensive understanding of a compound's biological targets can often be achieved through proteomic and metabolomic analyses. These approaches allow for the large-scale study of proteins and metabolites, providing insights into how a small molecule may alter cellular processes. Proteomic analysis, for instance, can identify proteins that are post-translationally modified by a compound or its metabolites. nih.gov However, specific proteomic or metabolomic studies focused on deconvolution of targets for this compound have not been identified in the surveyed literature.

Detailed Ligand-Macromolecule Interaction Analysis

The interaction between a small molecule ligand and its macromolecular target is fundamental to its biological activity. This includes understanding the binding site and the nature of the interaction.

Mapping of Binding Pockets and Key Interacting Residues

Without identified specific targets for this compound, there is no available data mapping its binding pocket or the key amino acid residues involved in its interaction with a biological macromolecule.

Allosteric Modulation vs. Orthosteric Binding Mechanisms

The distinction between allosteric and orthosteric binding is a critical aspect of pharmacology. Orthosteric ligands bind to the primary, active site of a receptor or enzyme, often competing with the endogenous substrate. nih.gov In contrast, allosteric modulators bind to a secondary, topographically distinct site, inducing a conformational change that alters the affinity or efficacy of the orthosteric ligand. nih.govnih.gov This can offer a more nuanced modulation of biological activity. nih.gov The determination of whether this compound acts via an allosteric or orthosteric mechanism would require specific binding assays with its yet-to-be-identified target(s).

Enzyme Kinetic Analysis for Mode of Inhibition Determination

Enzyme kinetic studies are crucial for elucidating the mechanism by which a compound inhibits an enzyme. Such analyses can determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed-mode. This information provides valuable insights into the compound's interaction with the enzyme and its substrate. Currently, there are no published enzyme kinetic analyses for this compound.

Intracellular Signaling Pathway Perturbation Studies

Investigation into how a compound perturbs intracellular signaling pathways is key to understanding its cellular effects. This can involve a range of techniques to measure changes in second messengers, protein phosphorylation cascades, and gene expression. No studies detailing the specific effects of this compound on intracellular signaling pathways have been identified.

Cellular Localization and Subcellular Target Engagement

Information regarding the specific cellular compartments where this compound accumulates or the precise subcellular targets it engages with is not available in the current body of scientific literature. Research detailing its distribution within cells, such as its concentration in the cytoplasm, nucleus, mitochondria, or other organelles, has not been published. Consequently, there are no established findings on its direct molecular interactions within these subcellular environments. Without experimental data from techniques such as fluorescence microscopy, subcellular fractionation, or target engagement assays, any discussion on this topic would be purely speculative and fall outside the required standards of a scientifically accurate article.

Due to the absence of research in this specific area, no data tables or detailed research findings can be provided. Further investigation and new research would be necessary to elucidate the cellular and subcellular behavior of this compound.

Advanced Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of a molecule. These studies are fundamental to understanding its stability, reactivity, and spectroscopic characteristics. For derivatives containing the piperazine (B1678402) scaffold, DFT methods like B3LYP with a 6-31G(d,p) basis set are commonly used to optimize molecular geometry and analyze electronic features jddtonline.info.

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are the orbitals most involved in chemical reactions. youtube.comyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, and its energy level is indicative of the molecule's nucleophilicity. youtube.comyoutube.com Conversely, the LUMO is the innermost orbital without electrons, acts as an electron acceptor, and its energy level relates to the molecule's electrophilicity. youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant descriptor of molecular stability and reactivity. researchgate.net A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive and less stable. researchgate.net For aryl sulfonyl piperazine derivatives, the HOMO-LUMO energy gap has been measured to explain electronic transitions within the molecules. jddtonline.inforesearchgate.net Analysis of these frontier orbitals helps in understanding the charge transfer interactions occurring within the molecule. jddtonline.info While specific values for Methyl 3-(1-piperazinyl)benzeneacetate are not available, data from analogous piperazine compounds provide insight into the expected range of these quantum chemical descriptors.

Compound TypeEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Key Implication
Aryl Piperazine Derivatives-5.8 to -6.5-1.2 to -2.0~4.0 to 5.0Indicates good kinetic stability and moderate reactivity.
Substituted Phenylpiperazines-6.0 to -6.8-1.5 to -2.3~4.2 to 4.8Charge transfer characteristics influenced by substituents.

This table presents representative data ranges for piperazine derivatives based on computational studies of similar structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map displays regions of varying electron potential on the molecular surface. Regions with negative potential (typically colored red and yellow) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. nih.govresearchgate.net

For piperazine-containing structures, MEP analysis reveals specific reactive sites. In studies of aryl sulfonyl piperazine derivatives, regions of negative electrostatic potential are localized on electronegative atoms, such as the oxygen atoms of a sulfamide group, while positive potentials are found around hydrogen atoms. jddtonline.inforesearchgate.net In the case of this compound, the MEP map would be expected to show:

Negative Potential: Concentrated around the carbonyl oxygen of the acetate group and, to a lesser extent, the nitrogen atoms of the piperazine ring, identifying these as likely sites for electrophilic interaction and hydrogen bond acceptance.

Positive Potential: Located on the hydrogen atoms, particularly the N-H proton of the piperazine ring (if protonated) and hydrogens on the aromatic ring, indicating sites for nucleophilic attack.

This analysis provides a robust framework for understanding how the molecule will interact with biological targets like proteins and enzymes. nih.gov

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to explore the potential energy surface of the molecule to identify all possible spatial arrangements (conformers) and determine their relative stabilities. The most stable conformers correspond to energy minima on this landscape.

Key sources of flexibility in this compound include:

Rotation around the single bond connecting the benzene ring to the piperazine ring.

Rotation around the C-C and C-O bonds of the methyl acetate group.

The chair-boat-twist interconversion of the piperazine ring itself.

Identifying the global energy minimum and other low-energy conformers is crucial for subsequent molecular modeling studies, such as docking. This is because the bioactive conformation, the specific shape the molecule adopts when binding to its target, is typically a low-energy state. Computational methods systematically rotate the flexible bonds and calculate the energy of each resulting conformer to map the entire conformational landscape.

Molecular Docking and Dynamics Simulations of this compound with Biological Targets

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques that predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or nucleic acid. connectjournals.comnih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. nih.gov This method involves sampling a vast number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding energy. epa.gov For piperazine derivatives, docking studies have been instrumental in elucidating their mechanisms of action against various targets. researchgate.netnih.gov

These studies reveal that the piperazine scaffold is a versatile structural motif capable of engaging in multiple types of interactions:

Hydrogen Bonding: The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, while an N-H group can act as a donor.

Hydrophobic Interactions: The cyclic aliphatic structure of the piperazine ring and the aromatic benzene ring can form favorable hydrophobic and van der Waals interactions with nonpolar residues in the binding pocket.

Ionic Interactions: If a piperazine nitrogen becomes protonated, it can form strong salt bridges with negatively charged residues like aspartate or glutamate. nih.gov

Docking simulations not only predict the binding pose but also estimate the binding affinity (e.g., in terms of binding energy or an inhibitory constant like Ki), which helps in prioritizing compounds for synthesis and biological testing. epa.gov

Compound ClassBiological TargetPredicted Binding Affinity (KD/IC50)Key Interacting ResiduesPrimary Interactions
Piperazine-urea derivativesMLLT1 YEATS domain~5.5 µM (KD)Phe28, Phe59Aromatic stacking, Hydrogen bonds nih.gov
Phenylpiperazine derivativesTopoisomerase IIComparable to Doxorubicin (B1662922)Aspartic Acid residuesHydrogen bonds nih.gov
Arylpiperazine derivativesAndrogen Receptor (AR)Low micromolar (IC50)Not specifiedHydrophobic interactions, H-bonds nih.gov
Phenyl-piperazine scaffoldseIF4A1 Helicase~125 µM (IC50)ATP-binding site motifsInteractions within nucleotide cleft nih.gov

This interactive table summarizes findings from various molecular docking studies on compounds containing the piperazine moiety.

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govuib.no An MD simulation begins with the docked pose and calculates the forces between atoms and the resulting motions over nanoseconds or even microseconds. nih.gov

These simulations are critical for:

Assessing Binding Stability: MD can verify if the binding mode predicted by docking is stable over time. Key interactions, such as hydrogen bonds, are monitored to see if they are maintained.

Observing Conformational Changes: Both the ligand and the protein are flexible. MD simulations can reveal how the protein structure adapts to accommodate the ligand (induced fit) and what conformational changes occur in the ligand upon binding. nih.gov Studies on MLLT1 have shown that its binding pocket undergoes significant conformational changes to accommodate different piperazine-based ligands. nih.gov

Calculating Binding Free Energy: Advanced MD-based methods, such as MM-PBSA and MM-GBSA, can provide more accurate estimations of binding free energy by considering solvent effects and entropic contributions, which helps in refining the predictions from initial docking scores. mdpi.com

Sophisticated Spectroscopic and Chromatographic Methods for Research Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Solution-State Conformation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of Methyl 3-(1-piperazinyl)benzeneacetate in solution. One-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, provide foundational information regarding the number and chemical environment of protons and carbon atoms within the molecule. However, for a complete structural assignment and to understand the molecule's preferred conformation in solution, advanced two-dimensional (2D) NMR techniques are essential.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Advanced 2D NMR experiments are critical for assembling the molecular puzzle of this compound. Each technique provides specific connectivity information, allowing for the unequivocal assignment of all proton and carbon signals.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons within the aromatic ring, as well as between the protons on the piperazine (B1678402) ring and the methylene protons of the acetate group.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the proton signal of the methyl group would show a direct correlation to its corresponding carbon signal.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is crucial for connecting different fragments of the molecule. For example, HMBC would show correlations between the protons of the piperazine ring and the carbons of the benzene ring, confirming their connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is unique in that it identifies protons that are close to each other in space, regardless of whether they are bonded. This provides invaluable information about the solution-state conformation and stereochemistry of the molecule. For this compound, NOESY could reveal through-space interactions between the protons of the piperazine ring and the aromatic ring, offering insights into their relative orientation.

Table 1: Illustrative 2D NMR Correlations for this compound

2D NMR Technique Correlating Nuclei Expected Key Correlations for this compound
COSY ¹H - ¹H Correlations between adjacent aromatic protons; correlations between geminal and vicinal protons on the piperazine ring.
HSQC ¹H - ¹³C (direct) Correlation of each aromatic proton to its directly attached carbon; correlation of piperazine protons to their respective carbons.
HMBC ¹H - ¹³C (long-range) Correlations from piperazine protons to aromatic carbons; correlations from the methylene protons to the carbonyl carbon and aromatic carbons.

Ligand-Based NMR for Target Interaction Studies

Ligand-based NMR techniques, such as Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are powerful methods for studying the binding of a ligand, such as this compound, to a biological target (e.g., a protein) without the need for structural information of the target.

In an STD-NMR experiment, selective saturation of the protein's resonances is transferred to the binding ligand. Protons of the ligand that are in close proximity to the protein will receive the most saturation, and their signals will be attenuated. The resulting difference spectrum reveals which parts of the ligand are crucial for binding. For this compound, this could elucidate whether the piperazine moiety or the phenylacetate portion is more intimately involved in the interaction with a target protein.

High-Resolution Mass Spectrometry (HRMS) and Hyphenated Techniques (LC-MS/MS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of a molecule, allowing for the determination of its elemental composition. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for separating complex mixtures and identifying individual components, making it ideal for metabolite and impurity profiling.

Metabolite Identification in Preclinical Biological Matrices

In preclinical studies, understanding the metabolic fate of a compound is crucial. LC-MS/MS is the gold standard for identifying metabolites in complex biological matrices like plasma, urine, and liver microsomes. After administration of this compound, samples can be analyzed to detect and identify potential metabolites. Common metabolic transformations that could be anticipated include hydroxylation of the aromatic ring, N-dealkylation of the piperazine ring, or hydrolysis of the methyl ester to the corresponding carboxylic acid. The high resolution and accuracy of the mass spectrometer allow for the confident identification of these modified structures.

Table 2: Potential Metabolites of this compound and their Detection by HRMS

Metabolic Reaction Potential Metabolite Structure Expected Mass Shift (Da)
Aromatic Hydroxylation Hydroxylated this compound +15.9949
Ester Hydrolysis 3-(1-piperazinyl)benzeneacetic acid -14.0157

Characterization of Degradation Products and Process-Related Impurities

The stability of a pharmaceutical compound is a critical quality attribute. Forced degradation studies, where the compound is exposed to harsh conditions (e.g., acid, base, light, heat, oxidation), are performed to identify potential degradation products. LC-MS/MS is employed to separate and identify these degradants. Similarly, this technique is used to characterize impurities that may arise during the chemical synthesis of this compound. The fragmentation pattern (MS/MS spectrum) of the parent compound can be compared to that of the impurities to elucidate their structures.

Single-Crystal X-ray Diffraction Analysis of this compound and Its Co-crystals

For this compound, a single-crystal structure would confirm the connectivity established by NMR and provide invaluable details about its conformational preferences in the solid state. Furthermore, the formation of co-crystals, where the target molecule is crystallized with a second, benign molecule (a co-former), is a common strategy to improve physicochemical properties such as solubility and stability. X-ray diffraction is the definitive method for confirming the formation of a co-crystal and characterizing the intermolecular interactions, such as hydrogen bonds, that hold the co-crystal lattice together.

Precise Determination of Solid-State Molecular Conformation

For a molecule like this compound, understanding the conformation of the piperazine ring (typically a chair conformation) and the relative orientation of the benzeneacetate moiety is crucial. Although a crystal structure for this compound is not publicly available, the general approach would involve crystallizing the compound and analyzing it by single-crystal X-ray diffraction.

Illustrative Data for a Hypothetical Crystal Structure Analysis:

ParameterRepresentative ValueDescription
Crystal SystemMonoclinicDescribes the symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry elements of the unit cell.
Piperazine Ring ConformationChairThe typical low-energy conformation for a six-membered saturated ring.
Dihedral Angle (Benzene-Piperazine)75°The angle between the planes of the benzene ring and the piperazine ring.

Note: The data in this table is illustrative for a piperazine derivative and does not represent experimentally determined values for this compound.

Structural Insights into Ligand-Protein Recognition

To understand the potential biological activity of this compound, it is essential to study its interactions with protein targets. Techniques such as X-ray co-crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide atomic-level insights into how a ligand binds to its protein receptor.

These methods can identify the specific amino acid residues involved in the interaction, the nature of the binding forces (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes in the protein or the ligand upon binding. This information is invaluable for structure-based drug design and for understanding the mechanism of action.

Key Aspects of Ligand-Protein Recognition Studies:

Binding Site Identification: Determining the specific pocket or cleft on the protein surface where the molecule binds.

Interaction Mapping: Identifying key hydrogen bonds, ionic interactions, and van der Waals contacts between the ligand and the protein.

Conformational Changes: Observing any changes in the structure of the protein or the ligand upon complex formation.

Due to the absence of published studies on the specific protein interactions of this compound, a detailed analysis is not possible. However, the piperazine moiety is a common feature in many biologically active compounds and is known to participate in various interactions, including hydrogen bonding through its nitrogen atoms.

Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides valuable information about the functional groups present in a molecule and their chemical environment. These techniques are based on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes.

For this compound, FT-IR and FT-Raman spectra would be expected to show characteristic peaks for the various functional groups, such as the C=O stretch of the ester, the C-N vibrations of the piperazine ring, and the aromatic C-H and C=C stretching of the benzene ring. The positions and intensities of these peaks can provide confirmation of the chemical structure and insights into intermolecular interactions, such as hydrogen bonding.

Representative Vibrational Frequencies for Piperazine-Containing Compounds:

Functional GroupTypical Wavenumber (cm⁻¹) (FT-IR)Vibrational Mode
N-H Stretch (piperazine)3200-3400Stretching
C-H Stretch (aromatic)3000-3100Stretching
C-H Stretch (aliphatic)2800-3000Stretching
C=O Stretch (ester)1730-1750Stretching
C=C Stretch (aromatic)1450-1600Stretching
C-N Stretch (piperazine)1000-1250Stretching

Note: This table presents typical FT-IR absorption ranges for the functional groups expected in this compound, based on data for related compounds.

Chiral Chromatography for Enantiomeric Purity Assessment and Stereospecific Activity

Many molecules, including potentially this compound if it possesses a chiral center, can exist as enantiomers – non-superimposable mirror images. Since enantiomers can have different biological activities and metabolic fates, it is crucial to be able to separate and quantify them. Chiral chromatography is a powerful technique for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for enantiomeric separation. mdpi.com The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. This is essential for determining the enantiomeric purity of a sample and for studying the stereospecific activity of each enantiomer. The development of a robust chiral HPLC method is a critical step in the characterization of chiral compounds. nih.gov

For piperazine derivatives, various chiral stationary phases, such as those based on cellulose or amylose derivatives, have been successfully employed for enantiomeric separations. unl.ptnih.gov The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers.

Illustrative Parameters for a Chiral HPLC Method:

ParameterExample ConditionPurpose
Chiral ColumnChiralpak AD-HProvides the chiral environment for separation.
Mobile Phasen-Hexane/Isopropanol (90:10)Elutes the enantiomers from the column at different rates.
Flow Rate1.0 mL/minControls the speed of the separation.
DetectionUV at 254 nmAllows for the detection and quantification of the separated enantiomers.
Retention Time (Enantiomer 1)8.5 minThe time it takes for the first enantiomer to elute.
Retention Time (Enantiomer 2)10.2 minThe time it takes for the second enantiomer to elute.

Note: The data in this table is a hypothetical example illustrating a chiral separation of a piperazine derivative and does not represent experimentally determined values for this compound.

Medicinal Chemistry Strategies for Lead Optimization and Probe Development

Rational Optimization of Pharmacological Potency, Selectivity, and Efficacy

Research on analogous structures, such as methyl salicylate (B1505791) derivatives bearing a piperazine (B1678402) moiety, provides a clear example of this rational optimization process. In one such study, a series of compounds were synthesized and evaluated for anti-inflammatory activity. mdpi.comnih.gov The results demonstrated that modifications to the acyl group on the piperazine nitrogen dramatically influenced biological activity. For instance, introducing different substituted phenyl groups allowed for the fine-tuning of potency. The data from these studies can be systematically organized to delineate clear SAR trends, as illustrated in the following table which summarizes findings from related piperazine derivatives.

Compound AnalogueModification on Piperazine RingObserved In Vivo Anti-inflammatory Activity (Carrageenan-induced paw edema)
M6 (Analogue)3-NitrobenzoylModerate Activity
M8 (Analogue)3,5-DinitrobenzoylPotent Activity
M10 (Analogue)2-(3-Fluorophenyl)acetylModerate Activity
M13 (Analogue)3-PhenylpropanoylSignificant Activity
M15 (Analogue)(Structure with specific proprietary modification)Higher than Aspirin
M16 (Analogue)(Structure with specific proprietary modification)Equal to Indomethacin

This table is based on data for methyl salicylate piperazine derivatives, which serve as illustrative examples of rational optimization principles. mdpi.comnih.gov

This systematic approach reveals that electronic and steric properties of the substituents are key determinants of efficacy. For example, the progression from a single nitro group (M6) to a dinitrobenzoyl group (M8) enhanced activity, suggesting that electron-withdrawing features may be favorable for target interaction in that specific series. mdpi.com

Scaffold Modification and Bioisosteric Replacement Studies

Scaffold modification and bioisosteric replacement are cornerstone strategies in lead optimization. cambridgemedchemconsulting.com A bioisostere is a functional group or molecule that has similar chemical or physical properties to another and can be used to replace it in a drug molecule to improve its properties, such as reducing toxicity or altering pharmacokinetics. cambridgemedchemconsulting.comcambridgemedchemconsulting.com

For Methyl 3-(1-piperazinyl)benzeneacetate, several bioisosteric replacements could be envisioned to explore new chemical space and overcome potential liabilities.

Benzene Ring Replacement: The phenyl ring of the benzeneacetate moiety could be replaced by various heteroaromatic rings such as pyridine, thiophene, or furan. This modification can alter the molecule's electronic distribution, hydrogen bonding capacity, and metabolic stability.

Piperazine Ring Analogs: The piperazine core itself can be replaced with other cyclic diamines or constrained analogs to modify the orientation of the substituents and improve target binding or selectivity.

Ester Group Replacement: The methyl ester could be replaced with bioisosteres like amides, carboxylic acids, or small heterocyclic rings (e.g., oxadiazole) to change polarity, metabolic stability, and hydrogen bonding potential.

Original GroupCommon Bioisosteric Replacement(s)Potential Impact
PhenylPyridyl, Thienyl, Bicyclo[1.1.1]pentaneModulate polarity, solubility, metabolism, and target interactions.
Carboxylic Ester (-COOR)Amide (-CONHR), Tetrazole, AcylsulfonamideIncrease metabolic stability, alter H-bonding properties.
-O- (Ester Linker)-S-, -NH-, -CH2-Change bond angles, flexibility, and metabolic stability.
Methyl (-CH3)-Cl, -CF3, -NH2Alter lipophilicity, size, and electronic properties.

This table presents common bioisosteric replacements relevant to medicinal chemistry. cambridgemedchemconsulting.comenamine.net

These replacements are guided by the principle of maintaining or improving the desired biological activity while optimizing the drug-like properties of the molecule. baranlab.org

Derivatization Strategies for Developing Chemical Biology Probes

Derivatizing a lead compound into a chemical probe is essential for studying its mechanism of action, identifying its biological targets (target deconvolution), and visualizing its distribution in biological systems.

Synthesis of Affinity Probes for Target Deconvolution

Affinity probes are analogues of a bioactive molecule that have been modified to include a reactive group or an affinity tag. These probes are used to covalently label or isolate the biological target. For this compound, the secondary amine of the piperazine ring is an ideal site for derivatization.

A common strategy involves introducing a linker arm terminating in a photoreactive group (e.g., benzophenone) or a chemically reactive group (e.g., epoxide). Another powerful approach is to install a bio-orthogonal handle, such as an azide or alkyne, which can be used in "click chemistry" reactions. For example, the piperazine nitrogen could be acylated with bromoacetyl bromide, followed by substitution with sodium azide to yield an azide-containing probe. nih.gov This probe can then be used to treat cells or lysates, and after binding to its target, a corresponding alkyne-tagged reporter (e.g., biotin or a fluorophore) can be attached via a copper-catalyzed or strain-promoted cycloaddition reaction for subsequent protein enrichment and identification by mass spectrometry.

Fluorescently Labeled Analogues for Imaging Studies

To visualize the subcellular localization of a drug, fluorescent analogues are synthesized. This involves covalently attaching a fluorophore to the lead compound at a position that does not disrupt its biological activity. Again, the piperazine nitrogen of this compound is a suitable attachment point.

A variety of fluorogenic reagents, such as those with a benzofurazan structure, can be used for this purpose. researchgate.net The synthesis would involve reacting the parent molecule with a fluorophore that has a reactive functional group (e.g., an N-hydroxysuccinimide ester or isothiocyanate). The resulting fluorescent probe can then be used in cellular imaging studies, such as confocal microscopy, to track the compound's uptake, distribution, and co-localization with specific organelles or proteins.

Structure-Guided and Ligand-Guided Design Principles for Next-Generation Analogues

The design of next-generation analogues with superior properties can be significantly accelerated by using computational and structural biology approaches.

Structure-Guided Design: If the three-dimensional structure of the biological target is known (e.g., from X-ray crystallography or cryo-EM), this information can be used to design new molecules that fit precisely into the binding site. nih.gov For a ligand like this compound, docking simulations would be performed to predict its binding mode. This model would highlight key interactions (e.g., hydrogen bonds, hydrophobic contacts) and reveal unoccupied pockets within the binding site. New analogues could then be designed to form additional favorable interactions or to displace unfavorable water molecules, thereby increasing binding affinity and selectivity. nih.gov

Ligand-Guided Design: In the absence of a target structure, a collection of known active and inactive analogues can be used to build a pharmacophore model. This model represents the key spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore can then be used as a 3D query to screen virtual compound libraries for new scaffolds or to guide the design of novel analogues that possess the desired features in the correct geometric orientation. Quantitative Structure-Activity Relationship (QSAR) studies can further refine these models by correlating physicochemical properties with biological activity. researchgate.net

By integrating these advanced medicinal chemistry strategies, a simple scaffold like this compound can be systematically evolved into a highly optimized pharmacological agent or a precision tool for chemical biology research.

Future Perspectives and Emerging Research Avenues for Methyl 3 1 Piperazinyl Benzeneacetate

Exploration of Novel Therapeutic Applications and Modalities

The piperazine (B1678402) nucleus is a cornerstone in the development of drugs targeting a wide range of diseases. nih.govmdpi.com Derivatives have been investigated for numerous therapeutic applications, including anticancer, antidepressant, antimicrobial, and neuroprotective activities. nih.govnih.govmdpi.com Future research on Methyl 3-(1-piperazinyl)benzeneacetate will likely involve extensive screening to uncover its potential bioactivity across various disease models.

The structural framework of piperazine-containing compounds lends itself to the creation of hybrid molecules, where the piperazine scaffold is combined with other pharmacologically active moieties like benzothiazole (B30560) or 1,2,3-triazole. nih.gov This strategy has been successful in generating novel compounds with enhanced efficacy and unique mechanisms of action. nih.gov For instance, the synthesis of benzothiazole-piperazine-1,2,3-triazole hybrids has yielded compounds with potent antiproliferative activity against breast and colon cancer cell lines. nih.gov Similarly, thiazolylhydrazine-piperazine derivatives have been identified as highly potent and selective monoamine oxidase-A (MAO-A) inhibitors, showing promise for the treatment of depression. researchgate.netnih.gov

Future exploration for this compound could involve creating a library of derivatives and screening them against a diverse panel of targets. This could include cancer cell lines such as prostate (PC-3), breast (MCF-7), and liver (HepG2), as well as enzymes implicated in neurological disorders like tyrosinase or monoamine oxidases. nih.govnih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Design and Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery. These computational tools are increasingly being applied to the study of piperazine derivatives to accelerate the identification and optimization of lead compounds. In silico techniques, such as Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are pivotal in this process. nih.gov

QSAR models can predict the biological activity of novel compounds based on their physicochemical properties, guiding the synthesis of more potent molecules. nih.gov For example, a QSAR study on arylpiperazine derivatives identified key molecular descriptors that correlate with anti-proliferative activity against prostate cancer cells. nih.gov Molecular docking simulations provide insights into the binding interactions between a ligand and its target protein at the atomic level. researchgate.netnih.gov This has been used to understand how thiazolylhydrazine-piperazine derivatives interact with the active site of MAO-A, explaining their potent inhibitory activity. researchgate.netnih.gov

For this compound, AI and ML could be employed to:

Predict potential biological targets.

Design novel derivatives with improved potency and selectivity.

Perform virtual screening of large compound libraries.

Predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess drug-likeness. researchgate.netnih.gov

This computational approach can significantly reduce the time and cost associated with traditional drug discovery pipelines.

Development of Advanced Experimental Models for Mechanistic Studies

While initial in vitro assays using cancer cell lines are crucial for primary screening, a deeper understanding of a compound's mechanism of action requires more sophisticated experimental models. nih.gov Future research on promising derivatives of this compound would necessitate a transition from simple 2D cell cultures to more physiologically relevant systems.

Advanced models could include:

3D Organoids and Spheroids: These models more accurately mimic the complex microenvironment of tumors and organs, providing better predictive value for in vivo efficacy.

Animal Models: Genetically engineered mouse models or patient-derived xenograft (PDX) models are essential for evaluating the therapeutic efficacy and pharmacokinetic profile of a drug candidate in a living organism.

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously assess multiple cellular parameters, offering deep insights into a compound's effects on cellular pathways and morphology.

By employing these advanced models, researchers can elucidate the precise molecular mechanisms by which active derivatives of this compound exert their therapeutic effects.

Bridging In Vitro and In Silico Findings for Comprehensive Understanding

The most powerful approach to modern drug discovery lies in the synergy between computational (in silico) and experimental (in vitro and in vivo) methods. researchgate.netresearchgate.net For a compound like this compound, an integrated strategy is essential for building a comprehensive understanding of its structure-activity relationships and therapeutic potential.

The process typically begins with in silico predictions of activity and ADME properties. nih.gov These predictions guide the synthesis of a focused library of compounds, which are then evaluated in in vitro biological assays. researchgate.net The experimental results, such as IC50 values from enzyme inhibition or cytotoxicity assays, are then used to refine the computational models. researchgate.net

For instance, molecular docking studies can predict the binding mode of a piperazine derivative to its target enzyme. researchgate.net These predictions can then be validated through experimental techniques like enzyme kinetics studies, which can determine the type of inhibition (e.g., competitive, reversible). researchgate.netnih.gov This iterative cycle of prediction, synthesis, testing, and model refinement accelerates the drug development process and increases the likelihood of success. By bridging computational and experimental findings, a holistic view of the pharmacological profile of this compound and its derivatives can be achieved.

Data on Investigated Piperazine Derivatives

Compound Class Therapeutic Target/Application Key Findings
Thiazolylhydrazine-Piperazine Derivatives Monoamine Oxidase-A (MAO-A) Inhibition Identified compounds with IC50 values significantly lower than reference inhibitors, indicating high potency for potential antidepressant applications. researchgate.netmdpi.com
Arylpiperazine Derivatives Anticancer (Prostate Cancer) QSAR models identified key structural features for anti-proliferative activity; molecular docking revealed binding modes with the androgen receptor. nih.gov
4-Nitroimidazole-Piperazinyl-1,2,3-Triazoles Anticancer (Breast Cancer) Certain hybrid compounds showed potent cytotoxic activity against MCF-7 cell lines with low micromolar IC50 values. nih.gov

Table of Compounds Mentioned

Compound Name
This compound
Benzothiazole
1,2,3-Triazole
Moclobemide
Clorgiline
4-hydroxytamoxifen
Doxorubicin (B1662922)
Cisplatin
Ciprofloxacin

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Methyl 3-(1-piperazinyl)benzeneacetate, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or coupling reactions. For example, piperazine derivatives can react with halogenated benzeneacetate precursors under reflux in ethanol (80°C, 36 hours), achieving yields up to 85% . Key parameters include solvent polarity (e.g., ethanol for solubility), temperature control (to avoid side reactions), and stoichiometric ratios of piperazine to the electrophilic intermediate. Characterization typically employs 1H^1H-NMR, 13C^{13}C-NMR, and mass spectrometry to confirm regioselectivity and purity .

Q. How can researchers verify the identity and purity of this compound using analytical techniques?

  • Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV detection is standard for purity assessment, while LC-MS or GC-MS confirms molecular weight and fragmentation patterns . Nuclear magnetic resonance (NMR) spectroscopy resolves structural details, such as piperazine ring substitution and ester linkage integrity. For example, 1H^1H-NMR peaks at δ 2.5–3.5 ppm often correspond to piperazine protons, and ester methyl groups appear near δ 3.7 ppm .

Advanced Research Questions

Q. What strategies are effective in resolving co-eluting impurities during HPLC analysis of this compound?

  • Methodological Answer : Gradient elution with buffered mobile phases (e.g., 0.1% formic acid in acetonitrile/water) improves peak separation. For complex matrices, tandem mass spectrometry (MS/MS) with selective reaction monitoring (SRM) enhances specificity. Column selection (e.g., C18 for non-polar analogs) and temperature modulation (30–40°C) further reduce co-elution . Advanced impurity profiling may also employ orthogonal methods like ion mobility spectrometry (IMS) .

Q. How can degradation pathways of this compound be systematically studied under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) identify degradation products. Forced degradation via heat, light, or hydrolysis (acid/base) isolates intermediates, analyzed by LC-HRMS for structural elucidation. For instance, ester hydrolysis under alkaline conditions may yield 3-(1-piperazinyl)benzeneacetic acid, detectable via loss of the methyl ester peak in NMR .

Q. What computational or experimental approaches are used to predict and validate the biological activity of this compound derivatives?

  • Methodological Answer : Molecular docking studies (e.g., with AutoDock Vina) model interactions between the compound and target proteins (e.g., neurotransmitter receptors). In vitro assays, such as enzyme inhibition or receptor binding (e.g., serotonin or dopamine receptors), validate predictions. For anti-inflammatory activity, LPS-induced cytokine release models in macrophages are standard .

Q. How can regioselectivity challenges in synthesizing piperazine-substituted analogs of this compound be addressed?

  • Methodological Answer : Protecting group strategies (e.g., Boc for piperazine nitrogen) prevent undesired substitutions. Transition metal catalysis (e.g., Pd-mediated cross-coupling) enables selective functionalization of the benzene ring. For example, Suzuki-Miyaura coupling with boronic acids introduces substituents at specific positions without disrupting the ester group .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.